molecular formula C20H21F3N2O3S B2688429 N-(2,6-difluorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 1021041-56-4

N-(2,6-difluorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No. B2688429
CAS RN: 1021041-56-4
M. Wt: 426.45
InChI Key: AJGYTKBEUNLFGU-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical fields. This compound is commonly known as DF-Marker, and it is used as a fluorescent probe to label proteins and other biomolecules for imaging and detection purposes.

Scientific Research Applications

Synthesis and Application in Carbohydrate Chemistry

  • The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, a component structurally related to the target compound, has been designed for the protection of hydroxyl groups in carbohydrate chemistry. It was synthesized and evaluated for its efficacy in protecting hydroxyl groups, demonstrating high yield and stability under specific conditions, which could be relevant for the synthesis and modification of complex biological molecules (S. Spjut, W. Qian, M. Elofsson, 2010).

Pharmacological Evaluation

  • A study on derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide explored their antibacterial and anti-enzymatic potential. This research demonstrates the structural versatility and potential pharmacological applications of compounds with the sulfonamide and piperidine groups, highlighting their utility in developing new antimicrobial agents (K. Nafeesa, Aziz‐ur‐Rehman, et al., 2017).

Fluorination Agents and Synthesis

  • Research into the synthesis of novel fluorination agents, such as perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], has revealed the importance of fluorinated compounds in organic synthesis and medicinal chemistry. These studies contribute to our understanding of how fluorine-containing groups, similar to those in the target compound, can be utilized to modify the chemical and physical properties of pharmaceuticals (R. Banks, M. K. Besheesh, E. Tsiliopoulos, 1996).

Antithrombotic Properties

  • A novel thrombin inhibitor with a difluoromethylene group, similar in functionality to the target compound, was evaluated for its antithrombotic properties. This research underscores the potential of such fluorinated compounds in the development of new therapeutic agents for the prevention of thrombosis (J. Lorrain, L. Millet, et al., 2003).

Enzyme Inhibition Studies

  • The synthesis of N-substituted derivatives of acetamide with the piperidine moiety has been explored for their potential as enzyme inhibitors. This research highlights the relevance of compounds with acetamide and piperidine structures in biochemical studies, particularly in the investigation of enzyme activity and the development of enzyme inhibitors (H. Khalid, A. Rehman, et al., 2014).

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3S/c21-14-7-9-16(10-8-14)29(27,28)25-11-2-1-4-15(25)12-20(26)24-13-17-18(22)5-3-6-19(17)23/h3,5-10,15H,1-2,4,11-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGYTKBEUNLFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCC2=C(C=CC=C2F)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorobenzyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

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